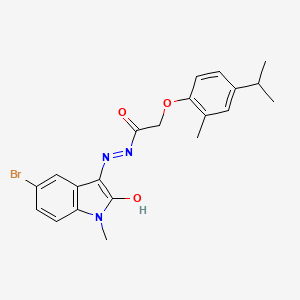![molecular formula C22H25NO6 B6091682 ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6091682.png)
ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate, also known as EFOP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EFOP is a piperidinecarboxylate derivative and belongs to the class of compounds known as furanones. The compound has been studied extensively for its various biological activities and has shown promising results in the treatment of several diseases.
Mechanism of Action
The exact mechanism of action of ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is not fully understood. However, studies have suggested that the compound exerts its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties. The compound has also been shown to have a positive effect on the production of reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. This compound has also been shown to have a positive effect on the production of nitric oxide, which may contribute to its cardiovascular effects. The compound has also been shown to have a positive effect on the production of reactive oxygen species, which may contribute to its antioxidant properties.
Advantages and Limitations for Lab Experiments
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has several advantages and limitations for lab experiments. The compound has been found to be relatively easy to synthesize and is readily available in large quantities. This compound has also been shown to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, this compound is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.
Future Directions
There are several future directions for research on ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate. One potential area of research is the development of this compound as a therapeutic agent for the treatment of hypertension. This compound has also been studied for its potential use in the treatment of cancer, and further research in this area may lead to the development of new cancer therapies. Additionally, this compound may have potential applications in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting product with 2-phenoxyethylamine and piperidine. The final product is obtained through esterification of the carboxylic acid group with ethanol.
Scientific Research Applications
Ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been extensively studied for its various biological activities and has shown promising results in the treatment of several diseases. The compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have a positive effect on the cardiovascular system and has been studied for its potential use in the treatment of hypertension.
Properties
IUPAC Name |
ethyl 1-[2-(furan-2-yl)-2-oxoacetyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-2-27-21(26)22(12-15-28-17-8-4-3-5-9-17)11-7-13-23(16-22)20(25)19(24)18-10-6-14-29-18/h3-6,8-10,14H,2,7,11-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMIQHXDWGSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(=O)C2=CC=CO2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-{[(5-nitro-2-pyridinyl)amino]methyl}-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6091607.png)

![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)


![3-{2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]vinyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B6091626.png)
![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)

![2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6091665.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6091677.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6091678.png)
![(1S*,4S*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6091690.png)
![3-fluoro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6091705.png)
